molecular formula C16H19NO B3172476 2-(2-Isopropylphenoxy)-5-methylaniline CAS No. 946728-35-4

2-(2-Isopropylphenoxy)-5-methylaniline

Cat. No.: B3172476
CAS No.: 946728-35-4
M. Wt: 241.33 g/mol
InChI Key: GHYLEDYXNFJQNX-UHFFFAOYSA-N
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Description

2-(2-Isopropylphenoxy)-5-methylaniline is an aromatic amine characterized by a central aniline core (C₆H₅NH₂) with two substituents: a 2-isopropylphenoxy group at position 2 and a methyl group at position 5. The molecular formula is C₁₆H₁₉NO, with a calculated molecular weight of 241.33 g/mol (based on atomic composition).

Properties

IUPAC Name

5-methyl-2-(2-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-11(2)13-6-4-5-7-15(13)18-16-9-8-12(3)10-14(16)17/h4-11H,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYLEDYXNFJQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC=C2C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropylphenoxy)-5-methylaniline typically involves the reaction of 2-isopropylphenol with 5-methylaniline under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropylphenoxy)-5-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

2-(2-Isopropylphenoxy)-5-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Isopropylphenoxy)-5-methylaniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(2-Isopropylphenoxy)-5-methylaniline are compared below with five analogous aniline derivatives (Table 1), followed by a detailed analysis of substituent effects.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
This compound 2-(2-Isopropylphenoxy), 5-Me C₁₆H₁₉NO 241.33 N/A High lipophilicity; agrochemical potential
2-Methoxy-5-methylaniline 2-MeO, 5-Me C₈H₁₁NO 137.18 N/A Polar; intermediate in synthesis
2-Iodo-5-methylaniline 2-I, 5-Me C₇H₈IN 233.05 N/A Halogenated intermediate; coupling reactions
2-(4,5-Dihydrooxazol-2-yl)-5-Me-aniline 4,5-Dihydrooxazol-2-yl, 5-Me C₁₀H₁₂N₂O 176.22 93–94 Heterocyclic; research applications
2-(2-Hydroxyethoxy)-5-methylaniline 2-(2-Hydroxyethoxy), 5-Me C₉H₁₃NO₂ 167.21 N/A Hydrophilic; safety concerns
2-(Furan-2-ylmethoxy)-5-methylaniline 2-(Furan-2-ylmethoxy), 5-Me C₁₂H₁₃NO₂ 203.24 N/A Potential in organic electronics

Substituent Effects and Functional Differences

Lipophilicity vs. In contrast, 2-methoxy-5-methylaniline (C₈H₁₁NO) is more polar due to the methoxy group, favoring solubility in polar solvents like methanol or ethanol . 2-(2-Hydroxyethoxy)-5-methylaniline exhibits hydrophilicity from its hydroxyethoxy group, but its safety data sheet highlights handling risks, including skin irritation .

Reactivity and Synthetic Utility: 2-Iodo-5-methylaniline (C₇H₈IN) serves as a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine substituent . 2-(4,5-Dihydrooxazol-2-yl)-5-methylaniline incorporates a heterocyclic moiety, synthesized via KOH-mediated cyclization in ethanol (93% yield). Its melting point (93–94°C) and solubility in ethyl acetate/hexane mixtures make it suitable for chromatographic purification .

Applications: The furan-2-ylmethoxy substituent in 2-(Furan-2-ylmethoxy)-5-methylaniline may confer electronic properties useful in organic semiconductors or light-emitting diodes (OLEDs) .

Research Findings

  • Synthetic Methodologies: The synthesis of 2-(4,5-Dihydrooxazol-2-yl)-5-methylaniline () achieved a 93% yield using KOH in ethanol, followed by column chromatography. Similar protocols could be adapted for the target compound by substituting phenoxide precursors .
  • Safety and Handling : 2-(2-Hydroxyethoxy)-5-methylaniline requires stringent safety measures due to its irritant properties, suggesting that substituents like hydroxyethoxy necessitate careful toxicological evaluation .

Biological Activity

2-(2-Isopropylphenoxy)-5-methylaniline is an organic compound that belongs to the class of aromatic amines. Its molecular structure consists of a phenoxy group linked to a methylaniline structure, featuring an isopropyl group and a methyl group on the aromatic rings. This unique arrangement suggests potential biological activities, yet specific research findings regarding its biological effects remain limited.

The molecular formula of this compound is C_{15}H_{19}NO, with a molecular weight of approximately 241.33 g/mol. Its structure can be described as follows:

  • Aromatic amine : Contains an amine group (-NH_2) attached to an aromatic ring.
  • Isopropyl and methyl substituents : These groups can influence the compound's reactivity and interactions with biological systems.

Table 1: Structural Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC_{15}H_{19}NOContains isopropyl and methyl groups on phenoxy
2-Methoxy-5-methylanilineC_{9}H_{13}NOContains a methoxy group instead of phenoxy
2-Chloro-5-methylanilineC_{7}H_{8}ClNContains a chloro substituent, affecting reactivity
2-(4-Isopropylphenoxy)-5-methylanilineC_{15}H_{19}NOSimilar structure but different positional isomerism

Biological Activity

While specific studies on the biological activity of this compound are scarce, its structural characteristics suggest potential applications in various fields, including medicinal chemistry and materials science. The compound's classification as an aromatic amine indicates possible interactions with biological systems, particularly in pharmacology.

Insecticidal Activity

Research into similar compounds has highlighted the potential for insecticidal activity. For instance, compounds from the okaramine family exhibit potent insecticidal properties due to their selective activation of glutamate-gated chloride channels in invertebrates. Although direct studies on this compound are lacking, its structural similarities to known insecticides suggest it may warrant further investigation in this area .

Case Studies and Research Findings

  • Potential Applications : Aromatic amines have been explored for their roles in pharmaceuticals and agrochemicals. The specific activity of this compound remains to be elucidated through dedicated synthesis and testing.
  • Synthesis Methods : The synthesis typically involves multiple steps that may vary based on laboratory conditions. Understanding these methods can provide insights into optimizing yields and purity for biological testing.
  • Comparative Studies : Researchers have noted that compounds with similar structures often exhibit varying degrees of biological activity based on their substituents' positions and types. This highlights the importance of structural analysis in predicting potential bioactivity.

Q & A

Q. What are the standard synthetic routes for 2-(2-Isopropylphenoxy)-5-methylaniline, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution between 2-isopropylphenol and a halogenated 5-methylaniline precursor (e.g., 2-chloro-5-methylaniline) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization requires strict control of stoichiometry, reaction time, and temperature. Post-synthesis purification via column chromatography or recrystallization improves purity. Analytical validation using HPLC (≥95% purity threshold) and mass spectrometry (MS) is critical .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of substitution and detects impurities. Key signals include aromatic protons (δ 6.5–7.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm).
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 256.1443 for C₁₆H₁₉NO). Cross-referencing with PubChem data ensures structural fidelity .

Q. What are the recommended storage conditions to maintain the compound’s stability during long-term research use?

Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation. Periodic purity checks via TLC or HPLC are advised. Degradation products (e.g., quinone derivatives from amine oxidation) should be monitored .

Advanced Research Questions

Q. How do steric effects from the isopropylphenoxy group influence regioselectivity in electrophilic substitution reactions?

The bulky isopropyl group directs electrophiles to the para position of the aniline ring. For example, nitration under mixed acid conditions predominantly yields 2-(2-isopropylphenoxy)-5-methyl-4-nitroaniline. Computational modeling (DFT at B3LYP/6-311G**) supports this steric/electronic interplay, showing higher electron density at the para position .

Q. What strategies can resolve contradictory reports on the compound’s thermal stability in catalytic applications?

Discrepancies in thermogravimetric analysis (TGA) data may arise from moisture content or impurities. Recommended protocols:

  • Conduct TGA under dry N₂ at 10°C/min.
  • Compare differential scanning calorimetry (DSC) profiles to identify polymorphic transitions.
  • Use Karl Fischer titration to quantify residual water .

Q. What experimental evidence supports the compound’s potential as a kinase inhibitor scaffold?

Structural analogs (e.g., 4-(3-chloro-4-fluorophenoxy)-2-methylaniline) exhibit kinase inhibition via hydrogen bonding with ATP-binding pockets. Recommended validation:

  • In vitro assays: Measure IC₅₀ values against recombinant kinases (e.g., EGFR, VEGFR).
  • X-ray crystallography: Resolve co-crystal structures with target kinases.
  • Mutagenesis studies: Identify critical binding residues .

Q. How can researchers address discrepancies between predicted and observed solubility profiles in polar solvents?

In silico predictions (e.g., Hansen solubility parameters) often overestimate solubility in methanol or DMSO. Empirical validation:

  • Use the shake-flask method with UV/Vis quantification.
  • Account for polymorphic forms via powder X-ray diffraction (PXRD).
  • Apply Hansen solubility sphere analysis to refine solvent selection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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